Cas no 2112676-00-1 (Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)
![Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2112676-00-1x500.png)
Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate
- 2112676-00-1
- EN300-747082
- Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate
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- インチ: 1S/C10H17NO2/c1-2-13-8(12)10(7-11)6-9(10)4-3-5-9/h2-7,11H2,1H3
- InChIKey: FBFAJCYMWOJNLH-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1(CN)CC21CCC2)=O
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 52.3Ų
Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-747082-10.0g |
ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate |
2112676-00-1 | 95% | 10.0g |
$3315.0 | 2024-05-23 | |
Enamine | EN300-747082-0.1g |
ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate |
2112676-00-1 | 95% | 0.1g |
$678.0 | 2024-05-23 | |
Enamine | EN300-747082-2.5g |
ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate |
2112676-00-1 | 95% | 2.5g |
$1509.0 | 2024-05-23 | |
Enamine | EN300-747082-5.0g |
ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate |
2112676-00-1 | 95% | 5.0g |
$2235.0 | 2024-05-23 | |
Enamine | EN300-747082-0.05g |
ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate |
2112676-00-1 | 95% | 0.05g |
$647.0 | 2024-05-23 | |
Enamine | EN300-747082-0.5g |
ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate |
2112676-00-1 | 95% | 0.5g |
$739.0 | 2024-05-23 | |
Enamine | EN300-747082-1.0g |
ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate |
2112676-00-1 | 95% | 1.0g |
$770.0 | 2024-05-23 | |
Enamine | EN300-747082-0.25g |
ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate |
2112676-00-1 | 95% | 0.25g |
$708.0 | 2024-05-23 |
Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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10. Book reviews
Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylateに関する追加情報
Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate: A Comprehensive Overview
Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate, with the CAS number 2112676-00-1, is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its spiro structure, which consists of a six-membered ring fused with a three-membered ring, creating a highly rigid and strained framework. The presence of an amino group and an ethyl ester further enhances its functional diversity, making it a versatile molecule for various applications.
The spiro structure of this compound plays a crucial role in its chemical properties. The spiro[2.3]hexane system is known for its unique electronic and steric properties, which influence the compound's reactivity and stability. Recent studies have shown that such strained ring systems can exhibit interesting behavior in synthetic chemistry, particularly in catalytic processes and as building blocks for complex molecules. The amino group attached to the spiro carbon adds additional functionality, enabling the compound to participate in various biochemical reactions.
One of the most promising applications of Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate lies in its potential as a precursor for drug development. The combination of an amino group and an ester functional group makes it an ideal candidate for exploring bioactive molecules. Researchers have been investigating its role in peptide synthesis, where the amino group can serve as a nucleophile in amide bond formation. Additionally, the ester group provides an opportunity for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure derivatives of this compound, which are essential for studying its stereochemical properties and biological activity. The use of environmentally friendly reagents and conditions has also become a focus in the synthesis of this compound, aligning with the growing demand for sustainable chemical processes.
The pharmacological properties of Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate are currently under active investigation. Preclinical studies suggest that it may exhibit potential as an anti-inflammatory or neuroprotective agent due to its ability to modulate key signaling pathways. Furthermore, its structural similarity to certain natural products has led researchers to explore its role as a lead compound in drug discovery programs targeting chronic diseases such as cancer and neurodegenerative disorders.
From an environmental perspective, understanding the degradation pathways of this compound is critical for assessing its ecological impact. Recent research has focused on determining its biodegradability under various environmental conditions, with findings indicating that it undergoes microbial degradation under aerobic conditions. This information is vital for ensuring that industrial applications of this compound do not pose long-term risks to ecosystems.
In conclusion, Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. Its unique spiro structure, combined with reactive functional groups, positions it as a valuable tool in synthetic chemistry and drug development. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing both scientific knowledge and practical applications.
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